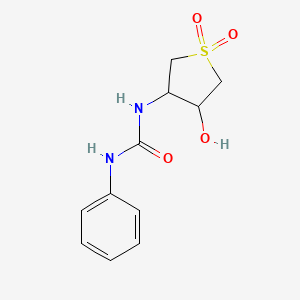
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its molecular framework includes a thiolane ring with a hydroxy group and a dioxo functionality, attached to a phenylurea moiety. This compound’s distinctive features make it a valuable subject for research and industrial applications.
Métodos De Preparación
The synthesis of 1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-hydroxy-1,1-dioxothiolane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo functionality can be reduced to yield thiolane derivatives.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea exerts its effects involves interactions with specific molecular targets. The hydroxy and dioxo groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The phenylurea moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea can be compared with similar compounds such as:
cis-Perhydrothieno[3,4-d]imidazol-2-one 5,5-dioxides: These compounds share the thiolane ring structure but differ in their functional groups and overall reactivity.
1-(4-Hydroxy-1,1-dioxothiolan-3-yl)cyclopropane-1-carbaldehyde: This compound has a similar thiolane ring but includes a cyclopropane moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Propiedades
Fórmula molecular |
C11H14N2O4S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
1-(4-hydroxy-1,1-dioxothiolan-3-yl)-3-phenylurea |
InChI |
InChI=1S/C11H14N2O4S/c14-10-7-18(16,17)6-9(10)13-11(15)12-8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H2,12,13,15) |
Clave InChI |
OJCUILNGXCCKAX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)O)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111007.png)
![[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111009.png)




![4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one](/img/structure/B15111030.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B15111038.png)

![3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111052.png)

![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B15111058.png)
![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B15111080.png)
